Enhanced Lipophilicity vs. Tioxazafen Drives Distinct Membrane Permeability and Formulation Profiles
The target compound exhibits a calculated XLogP3 of 3.0, which is significantly higher than the XLogP3 of approximately 2.2 for the commercial nematicide tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) [1][2]. This 0.8 log unit difference translates to a roughly 6.3-fold increase in predicted octanol-water partition coefficient, indicating substantially higher lipophilicity. This property is critical for membrane permeability and formulation in lipid-based delivery systems.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Tioxazafen (XLogP3 ≈ 2.2) |
| Quantified Difference | ΔXLogP3 = +0.8 (≈ 6.3x higher partition coefficient) |
| Conditions | Computed by PubChem 2.2 (XLogP3 algorithm) |
Why This Matters
Higher lipophilicity can lead to improved passive membrane permeability and altered tissue distribution, making this compound a more suitable candidate for applications requiring enhanced cellular uptake or formulation in non-polar matrices.
- [1] PubChem. 3-(4-Nitrophenyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole. CID 341159. https://pubchem.ncbi.nlm.nih.gov/compound/341159 View Source
- [2] PubChem. Tioxazafen. CID 6915905. https://pubchem.ncbi.nlm.nih.gov/compound/6915905 View Source
